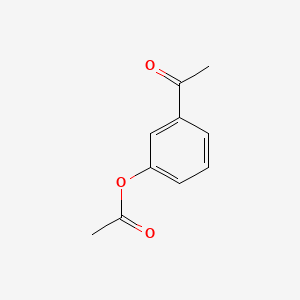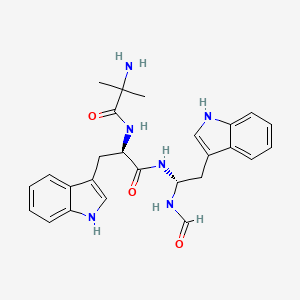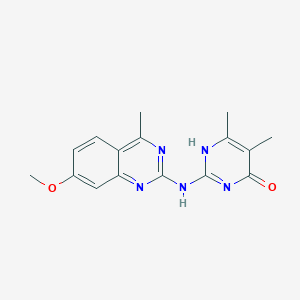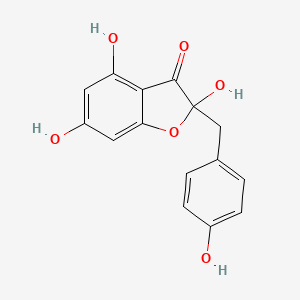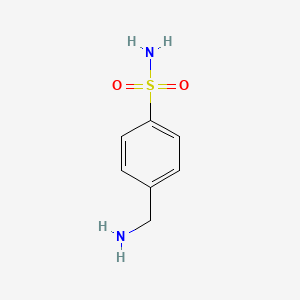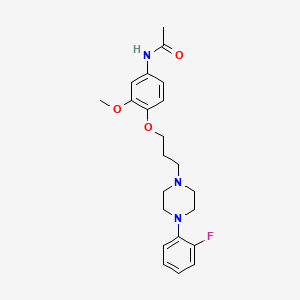
m-Chlorophenylbiguanide
Overview
Description
Meta-chlorphenylbiguanide: is a synthetic organic compound with the IUPAC name 2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine . It is known for its role as an allosteric agonist and modulator of the 5-HT3 receptor and an antagonist of the α2A-adrenergic receptor . This compound has been studied for its anxiogenic, emetic, and hypothermic effects in animal studies .
Mechanism of Action
Target of Action
m-Chlorophenylbiguanide (mCPBG) is a potent and selective agonist for the 5-HT3 receptor . This receptor is a type of serotonin receptor, which is a neurotransmitter that plays a crucial role in mood regulation, gastrointestinal motility, and other physiological functions . mCPBG also targets the cell membrane of microorganisms , disrupting its integrity and permeability .
Mode of Action
mCPBG interacts with the 5-HT3 receptor, modulating its activity . It selectively binds to the 5-HT3 receptor over other serotonin receptors, influencing the receptor’s function . In the context of its antimicrobial action, mCPBG binds to the cell membrane of microorganisms, leading to the loss of cellular components and the inability of the microorganism to maintain its structural integrity .
Biochemical Pathways
The primary biochemical pathway affected by mCPBG involves the serotonin (5-HT) system . By acting as an agonist at the 5-HT3 receptor, mCPBG can influence various physiological processes regulated by serotonin, including mood and gastrointestinal function . The exact downstream effects of this interaction depend on the specific physiological context and the distribution of 5-HT3 receptors in the body .
Result of Action
The activation of the 5-HT3 receptor by mCPBG can lead to various physiological effects, depending on the location of the receptor. For instance, it has been associated with anxiogenic, emetic, and hypothermic effects in animal studies . In terms of its antimicrobial action, mCPBG causes cell death in microorganisms by disrupting their cell membrane .
Biochemical Analysis
Biochemical Properties
m-Chlorophenylbiguanide plays a crucial role in biochemical reactions, particularly as an agonist of the 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. This compound binds to the 5-HT3 receptor, causing a conformational change that opens the ion channel, allowing the flow of cations such as sodium and calcium into the cell . This interaction is essential for the modulation of neurotransmitter release and neuronal excitability. Additionally, this compound has been shown to interact with other biomolecules, including the α2A-adrenergic receptor, where it acts as an antagonist .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by activating the 5-HT3 receptor, leading to increased intracellular calcium levels and subsequent activation of downstream signaling cascades . This activation can affect gene expression and cellular metabolism, ultimately influencing cell function. In non-neuronal cells, this compound has been shown to disrupt cell membranes, leading to the leakage of cellular contents and cell death . This antimicrobial property makes it a valuable tool in experimental applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the 5-HT3 receptor. Upon binding to the receptor, this compound induces a conformational change that opens the ion channel, allowing the influx of cations . This ion influx leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, further increasing intracellular calcium levels . The elevated calcium levels activate various signaling pathways, including those involved in neurotransmitter release and gene expression. Additionally, this compound’s antagonistic action on the α2A-adrenergic receptor can modulate the release of norepinephrine, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that repeated administration of this compound can lead to desensitization of the 5-HT3 receptor, reducing its efficacy . Additionally, the stability and degradation of this compound can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound can maintain its activity for extended periods, but its efficacy may decrease over time due to receptor desensitization and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively activate the 5-HT3 receptor, leading to increased neurotransmitter release and modulation of neuronal activity . At higher doses, this compound can cause adverse effects, including emesis, hypothermia, and anxiogenic responses . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT3 receptor. The activation of this receptor by this compound can influence metabolic flux and metabolite levels within the cell . Additionally, this compound’s interaction with the α2A-adrenergic receptor can modulate the release of norepinephrine, further impacting metabolic processes . The compound’s role as a hypoglycemic agent also suggests its involvement in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s ability to bind to cell membranes and disrupt their integrity also plays a role in its distribution and antimicrobial effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In neuronal cells, this compound primarily localizes to the plasma membrane, where it interacts with the 5-HT3 receptor . In non-neuronal cells, this compound can localize to the cell membrane, where it exerts its antimicrobial effects by disrupting membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meta-chlorphenylbiguanide can be synthesized through the reaction of 3-chloroaniline with cyanoguanidine under specific conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production methods for meta-chlorphenylbiguanide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Meta-chlorphenylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert meta-chlorphenylbiguanide into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atom .
Scientific Research Applications
Meta-chlorphenylbiguanide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in studies involving receptor binding and modulation.
Biology: The compound is studied for its effects on neurotransmitter receptors and its role in modulating biological pathways.
Medicine: Research explores its potential therapeutic applications, particularly in the context of anxiety and emesis.
Industry: Meta-chlorphenylbiguanide is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)biguanide
- 3-Chlorophenyl-biguanide
- m-Chlorophenylbiguanide
Comparison: Meta-chlorphenylbiguanide is unique in its specific binding affinity and modulatory effects on the 5-HT3 receptor and α2A-adrenergic receptor . Compared to similar compounds, it exhibits distinct pharmacological properties, making it valuable for specific research and therapeutic applications .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXJZHAIHGSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2113-05-5 (hydrochloride) | |
| Record name | 1-(3-Chlorophenyl)biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197436 | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48144-44-1 | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48144-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910A4X901V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of m-Chlorophenylbiguanide (mCPBG)?
A: mCPBG is a selective agonist of the serotonin 5-HT3 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does mCPBG interact with the 5-HT3 receptor?
A: mCPBG binds to the 5-HT3 receptor, a ligand-gated ion channel, causing it to open and allowing ions like sodium, potassium, and calcium to flow into the cell. [, , , , , , ]
Q3: Does the binding affinity of mCPBG differ between the activated and desensitized states of the 5-HT3 receptor?
A: Research suggests that mCPBG may have a higher affinity for the desensitized state of the 5-HT3 receptor compared to the activated state. []
Q4: How does the activation of 5-HT3 receptors by mCPBG affect neuronal activity?
A: Activation of 5-HT3 receptors by mCPBG leads to depolarization of neurons, increasing their excitability. [, , ] This is particularly relevant in the context of GABAergic neurons, where mCPBG can enhance GABA release. [, ]
Q5: Does mCPBG affect intracellular calcium levels?
A: Yes, mCPBG, by activating 5-HT3 receptors, can induce calcium influx into cells, leading to increased intracellular calcium concentrations ([Ca2+]i). [, ]
Q6: What is the molecular formula and weight of mCPBG?
A6: The molecular formula of mCPBG is C8H9ClN5, and its molecular weight is 210.65 g/mol.
Q7: Is there information available on the material compatibility and stability of mCPBG under various conditions?
A7: The provided research papers primarily focus on mCPBG’s pharmacological properties and its interaction with the 5-HT3 receptor. Information regarding its material compatibility and stability under various conditions is limited in these papers.
Q8: Does mCPBG exhibit any catalytic properties?
A8: mCPBG is primarily recognized for its role as a ligand for the 5-HT3 receptor and does not appear to possess inherent catalytic properties based on the provided research.
Q9: Have computational methods been employed to study mCPBG and the 5-HT3 receptor?
A: Yes, computational modeling and docking studies have been used to investigate the interactions between mCPBG and the 5-HT3 receptor binding site. [, , ]
Q10: How do structural modifications of mCPBG affect its activity at the 5-HT3 receptor?
A: While the provided papers do not extensively explore mCPBG-specific structural modifications, they highlight the importance of specific residues within the 5-HT3 receptor binding site for interactions with agonists like mCPBG and serotonin. [, ] For instance, mutations at positions F226 and Y234 affect both 5-HT and mCPBG interactions, while I228 and D229 seem more crucial for 5-HT binding. []
Q11: Is there information available regarding the stability of mCPBG under various conditions and potential formulation strategies?
A11: The provided research primarily focuses on the pharmacological aspects of mCPBG. Specific details regarding its stability, formulation strategies, solubility, or bioavailability are not extensively discussed in these studies.
Q12: Is there information available regarding the SHE (Safety, Health, and Environment) regulations pertaining to mCPBG?
A12: The research papers provided primarily focus on the pharmacological and physiological effects of mCPBG. Specific details regarding SHE regulations and compliance are not within the scope of these studies.
Q13: What is known about the pharmacokinetic properties of mCPBG, including its absorption, distribution, metabolism, and excretion (ADME)?
A13: The provided research primarily emphasizes the pharmacodynamic effects of mCPBG, focusing on its interaction with 5-HT3 receptors. Detailed information about its ADME properties is limited within these studies.
Q14: Does mCPBG affect conditioned taste aversion?
A: Yes, mCPBG, when administered peripherally, induces conditioned taste aversion in rats, likely due to the aversive visceral sensations associated with peripheral 5-HT3 receptor activation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


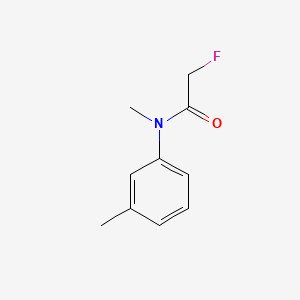
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675882.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675884.png)
![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)
![[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride](/img/structure/B1675887.png)
